molecular formula C8H11NO B1267788 (5-Amino-2-methylphenyl)methanol CAS No. 111437-10-6

(5-Amino-2-methylphenyl)methanol

Cat. No.: B1267788
CAS No.: 111437-10-6
M. Wt: 137.18 g/mol
InChI Key: XLPOTCGMVRSMDN-UHFFFAOYSA-N
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Description

(5-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

(5-Amino-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of fine chemicals and pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Amino-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (2-methyl-5-nitrophenyl)methanol using hydrogen gas in the presence of palladium on activated charcoal as a catalyst. The reaction is typically carried out in ethyl acetate under atmospheric pressure for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the reduction of nitro compounds to amino compounds using hydrogenation is a widely used industrial process, suggesting that similar methods could be employed for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro precursor can be reduced to form the amino compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: (5-Amino-2-methylphenyl)aldehyde or (5-Amino-2-methylbenzoic acid).

    Reduction: this compound from (2-methyl-5-nitrophenyl)methanol.

    Substitution: Products vary based on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

(5-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPOTCGMVRSMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303286
Record name (5-amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111437-10-6
Record name (5-amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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